molecular formula C11H11ClN2 B3269919 4-(Pyridin-2-yl)aniline hydrochloride CAS No. 518982-06-4

4-(Pyridin-2-yl)aniline hydrochloride

Cat. No. B3269919
CAS RN: 518982-06-4
M. Wt: 206.67 g/mol
InChI Key: HEOKJLITCGZVIH-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-yl)aniline” is a chemical compound that has been used in various chemical reactions . It is derived from 4-Pyridineboronic Acid, which is a boronic acid derivative .


Synthesis Analysis

The synthesis of “4-(Pyridin-2-yl)aniline” involves several steps. One method involves the diazotization of 4- (4-Pyridinyl)aniline, followed by nitration and reduction to form 2-Amino-4- (4-pyridyl)phenol . Another method involves the use of different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-2-yl)aniline” is represented by the InChI code: 1S/C11H10N2/c12-10-6-4-9 (5-7-10)11-3-1-2-8-13-11/h1-8H,12H2 . This indicates that the compound consists of 11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.


Chemical Reactions Analysis

“4-(Pyridin-2-yl)aniline” can undergo various chemical reactions. For instance, it can be diazotized, nitrated, and reduced to form 2-Amino-4- (4-pyridyl)phenol . It can also react with hydrogen at room temperature .


Physical And Chemical Properties Analysis

“4-(Pyridin-2-yl)aniline” is a powder with a molecular weight of 170.21 . It has a melting point of 94-97 degrees Celsius .

Safety and Hazards

“4-(Pyridin-2-yl)aniline” is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions of “4-(Pyridin-2-yl)aniline” research could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, the development of environmentally friendly techniques for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates could be another area of focus .

properties

IUPAC Name

4-pyridin-2-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKJLITCGZVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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